![molecular formula C14H10O4 B3177030 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde CAS No. 125366-78-1](/img/structure/B3177030.png)
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Overview
Description
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde is an organic compound with a biphenyl structure, featuring two hydroxyl groups and two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde typically involves the reaction of a biphenyl derivative with appropriate reagents under controlled conditions. One method involves reacting a compound represented by chemical formula 2 with a base according to reaction formula 1 . This method does not require additional carbon dioxide, allowing the reaction to proceed at a lower temperature and improving the yield .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of large-capacity reactors and efficient separation processes is crucial for mass production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde involves its interaction with molecular targets through its hydroxyl and aldehyde groups. These functional groups allow the compound to form covalent bonds with enzymes and other proteins, thereby modulating their activity. For example, it can inhibit tyrosinase by binding to its active site, reducing melanin production .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybiphenyl: Similar structure but lacks the aldehyde groups, making it less reactive in certain chemical reactions.
2,2’-Dihydroxybiphenyl: Another isomer with hydroxyl groups at different positions, leading to different chemical properties and reactivity.
Uniqueness
Its ability to form COFs and MOFs with specific properties makes it particularly valuable in materials science and industrial applications .
Biological Activity
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (DBDC) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C14H10O4
- Molecular Weight : 242.23 g/mol
- CAS Number : 125366-78-1
- Purity : Typically available at 97% or higher from various suppliers .
Antioxidant Activity
DBDC has been studied for its antioxidant properties. Research indicates that compounds with similar structures often exhibit significant free radical scavenging activities. This property is crucial in preventing oxidative stress-related diseases.
Antidiabetic Potential
DBDC has shown promise in inhibiting enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. These enzymes play a vital role in carbohydrate digestion, and their inhibition can lead to lower blood glucose levels. Studies have demonstrated that DBDC effectively reduces glucose absorption in vitro, suggesting its potential as an antidiabetic agent .
Cytotoxicity and Apoptosis Induction
Research has indicated that DBDC may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. In vitro studies have shown that DBDC can significantly reduce the viability of various cancer cells while sparing normal cells .
In Vitro Studies
A study evaluated the cytotoxic effects of DBDC on human cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
100 | 15 |
This data suggests that DBDC has significant potential as a chemotherapeutic agent.
Enzyme Inhibition Studies
In another study focusing on its antidiabetic effects, DBDC was tested against α-amylase and α-glucosidase:
Enzyme | IC50 (µM) |
---|---|
α-Amylase | 25 |
α-Glucosidase | 30 |
The results indicate that DBDC is a potent inhibitor of these enzymes, supporting its use in managing diabetes .
The biological activity of DBDC can be attributed to several mechanisms:
- Free Radical Scavenging : It neutralizes free radicals, reducing oxidative stress.
- Enzyme Inhibition : By inhibiting digestive enzymes, it lowers glucose absorption.
- Induction of Apoptosis : Activates apoptotic pathways in cancer cells.
Properties
IUPAC Name |
5-(3-formyl-4-hydroxyphenyl)-2-hydroxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-5-9(1-3-13(11)17)10-2-4-14(18)12(6-10)8-16/h1-8,17-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFRCNCNPSSDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C=O)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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